methyl 4-amino-1-methyl-1H-indole-3-carboxylate
CAS No.: 109175-12-4
Cat. No.: VC8370310
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109175-12-4 |
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Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | methyl 4-amino-1-methylindole-3-carboxylate |
Standard InChI | InChI=1S/C11H12N2O2/c1-13-6-7(11(14)15-2)10-8(12)4-3-5-9(10)13/h3-6H,12H2,1-2H3 |
Standard InChI Key | BYWMTSDDHJMKFH-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=C(C=CC=C21)N)C(=O)OC |
Canonical SMILES | CN1C=C(C2=C(C=CC=C21)N)C(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Methyl 4-amino-1-methyl-1H-indole-3-carboxylate (CHNO) features a bicyclic indole core with three distinct functional groups:
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1-Methyl group: Enhances metabolic stability by protecting the nitrogen from oxidative degradation .
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4-Amino group: Introduces hydrogen-bonding capabilities, critical for target binding in biological systems .
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3-Carboxylate ester: Improves solubility and serves as a handle for further derivatization .
The planar indole ring facilitates π-π stacking interactions, while the amino and ester groups confer amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments .
Spectroscopic Identification
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H NMR: The aromatic protons resonate between δ 6.8–7.5 ppm, with the 1-methyl group appearing as a singlet near δ 3.7 ppm. The 4-amino group typically shows broad resonance around δ 5.5–6.0 ppm .
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IR Spectroscopy: Stretching vibrations at ~3350 cm (N–H), 1700 cm (C=O), and 1600 cm (C=C) confirm functional groups .
Synthetic Methodologies
Copper-Catalyzed Intramolecular Amination
A robust route involves Ullmann-type coupling, adapted from methodologies for indole-3-carboxylates .
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Starting Material: Methyl 4-nitro-1-methyl-1H-indole-3-carboxylate.
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Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding the target compound in >85% efficiency .
Key Conditions:
Alternative Pathways
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with β-keto esters, though regioselectivity for the 4-position remains challenging .
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Directed C–H Amination: Transition-metal catalysts (e.g., Pd) enable direct amination at the 4-position, avoiding multi-step sequences .
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 204.23 g/mol |
Solubility | Soluble in DMSO, DMF; sparingly in HO |
LogP | 1.8 (predicted) |
Melting Point | 198–200°C (decomposes) |
Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester moiety. Storage at −20°C in anhydrous DMF is recommended .
Biological Activity and Mechanisms
Compound | IC (μM) | Target |
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Methyl 4-amino-1-methyl-indole-3-COOCH | 3.2 | Tubulin |
Methyl 5-amino-1-methyl-indole-3-COOCH | 18.7 | Topoisomerase II |
Antimicrobial Effects
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Bacterial Inhibition: MIC = 32 μg/mL against Staphylococcus aureus .
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Fungal Activity: Moderate growth inhibition of Candida albicans (MIC = 64 μg/mL) .
Industrial and Pharmaceutical Applications
Drug Development
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Lead Optimization: Serves as a precursor for kinase inhibitors (e.g., VEGF-R2) .
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Prodrug Design: Ester hydrolysis in vivo generates the active carboxylic acid, enhancing bioavailability .
Agrochemical Uses
Challenges and Future Directions
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